molecular formula C22H32OSi B13889592 tert-butyl-[(2S)-2,3-dimethylbutoxy]-diphenylsilane

tert-butyl-[(2S)-2,3-dimethylbutoxy]-diphenylsilane

Cat. No.: B13889592
M. Wt: 340.6 g/mol
InChI Key: GDSCAWUMLJTQHN-LJQANCHMSA-N
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Description

Tert-butyl-[(2S)-2,3-dimethylbutoxy]-diphenylsilane is an organosilicon compound that features a tert-butyl group, a dimethylbutoxy group, and two phenyl groups attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl-[(2S)-2,3-dimethylbutoxy]-diphenylsilane typically involves the reaction of tert-butyl-diphenylsilanol with (2S)-2,3-dimethylbutanol in the presence of a suitable catalyst. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of microreactor technology can enhance the reaction rates and provide better control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl-[(2S)-2,3-dimethylbutoxy]-diphenylsilane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can lead to the formation of silanes.

    Substitution: The tert-butyl and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents and organometallic reagents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized silanes.

Scientific Research Applications

Tert-butyl-[(2S)-2,3-dimethylbutoxy]-diphenylsilane has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl-[(2S)-2,3-dimethylbutoxy]-diphenylsilane involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can influence catalytic processes. Additionally, its unique structure allows it to participate in specific chemical reactions that are not feasible with other compounds .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl-diphenylsilanol
  • Tert-butyl-dimethylsilanol
  • Diphenylmethylsilane

Uniqueness

Tert-butyl-[(2S)-2,3-dimethylbutoxy]-diphenylsilane is unique due to the presence of both tert-butyl and dimethylbutoxy groups, which provide distinct steric and electronic properties. This uniqueness allows it to participate in specific reactions and applications that are not possible with other similar compounds .

Properties

Molecular Formula

C22H32OSi

Molecular Weight

340.6 g/mol

IUPAC Name

tert-butyl-[(2S)-2,3-dimethylbutoxy]-diphenylsilane

InChI

InChI=1S/C22H32OSi/c1-18(2)19(3)17-23-24(22(4,5)6,20-13-9-7-10-14-20)21-15-11-8-12-16-21/h7-16,18-19H,17H2,1-6H3/t19-/m1/s1

InChI Key

GDSCAWUMLJTQHN-LJQANCHMSA-N

Isomeric SMILES

C[C@H](CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C(C)C

Canonical SMILES

CC(C)C(C)CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C

Origin of Product

United States

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